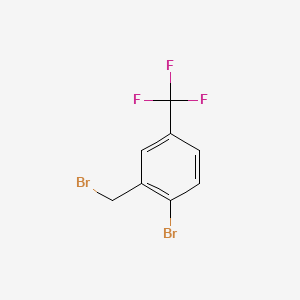

2-Bromo-5-(trifluoromethyl)benzyl bromide

Overview

Description

2-Bromo-5-(trifluoromethyl)benzyl bromide, also known as BTFB, is a brominated compound that is widely used in organic synthesis. It is a versatile reagent that can be used to synthesize a variety of organic compounds. BTFB has been used in a variety of scientific research applications, including as a catalyst for organic reactions, a reagent for the synthesis of organic compounds, and as a reagent for the synthesis of environmentally friendly organic compounds.

Scientific Research Applications

Solvolytic Reactivities and YBnBr Scale

The solvolysis of related benzylic bromides, including compounds similar to 2-Bromo-5-(trifluoromethyl)benzyl bromide, has been studied, revealing significant deviations from expected reactivity patterns. This led to the establishment of a new Y scale, YBnBr, for correlating the solvolytic reactivities of benzylic bromides, highlighting the role of solvent assistance in these reactions (Liu & Sheu, 1991).

Nucleophilic Trifluoromethylation Reactions

Research has shown that nucleophilic trifluoromethylation reactions of trifluoromethyl(trimethyl)silane with aryl, allyl, benzyl, and alkyl halides, including compounds analogous to this compound, can be efficiently carried out in ionic liquids, demonstrating their potential as alternative solvents for such reactions (Kim & Shreeve, 2004).

Dendritic Macromolecules Synthesis

The compound has been utilized in the novel convergent growth approach to dendritic macromolecules. The synthesis involves condensing benzylic bromide with phenolic groups under phase-transfer conditions, highlighting its utility in creating hyperbranched macromolecules (Hawker & Fréchet, 1990).

Chemoselective Trifluoromethylation

Copper-mediated chemoselective trifluoromethylation at the benzylic position using electrophilic trifluoromethylating reagents has been successfully applied to a variety of benzyl bromides. This method facilitates the rapid creation of structurally diverse medicinal candidates in drug discovery (Kawai et al., 2011).

Carbene-Catalyzed Reductive Coupling

The compound and related benzyl bromides have been used as substrates in carbene-catalyzed reductive coupling reactions. These reactions involve single-electron-transfer processes, demonstrating the versatility of benzyl bromides in radical and organocatalytic transformations (Li et al., 2016).

Multi-Coupling in Organometallic Synthesis

Benzylic zinc reagents, which can be derived from compounds like this compound, are effective in multi-coupling reactions with aryl iodides and arylzinc bromides. This methodology is particularly relevant for applications in combinatorial chemistry (Rottländer & Knochel, 1997).

Benzylic Brominations

Benzylic brominations using N-bromosuccinimide in (trifluoromethyl)benzene, involving compounds akin to this compound, have been performed under photochemical activation. This method offers a cleaner and high-yielding alternative to traditional solvents (Suarez et al., 2009).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 2-Bromo-5-(trifluoromethyl)benzyl bromide is the respiratory system

Mode of Action

This compound is likely to undergo reactions at the benzylic position . This involves a free radical reaction, where N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH), leading to a series of reactions .

Biochemical Pathways

The compound’s reactions at the benzylic position suggest that it may influence pathways involving free radical reactions and nucleophilic substitution .

Result of Action

Its potential to cause skin corrosion, serious eye damage, and specific target organ toxicity suggests that it may have significant cytotoxic effects .

properties

IUPAC Name |

1-bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F3/c9-4-5-3-6(8(11,12)13)1-2-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJHPBWTPBYLFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886496-63-5, 875664-32-7 | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 875664-32-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine](/img/structure/B1272210.png)

![1-[5-(Phenylamino)-1,2,4-thiadiazol-3-yl]propan-2-one](/img/structure/B1272228.png)